1-(1-isopropyl-1H-pyrazol-4-yl)-2-(methoxyacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
This compound belongs to the β-carboline family, characterized by a tricyclic structure that includes a pyridine ring fused with an indole ring. The specific features of this compound, such as the isopropyl and methoxyacetyl substituents, contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of β-carbolines often involves the Pictet-Spengler reaction, a method that typically combines tryptamine derivatives with aldehydes to form tetrahydro-β-carboline compounds under acidic conditions (Misztal, Bielecka, & Mokrosz, 1991). Additionally, β-carbolines can also be synthesized via multistep synthetic strategies involving intermediates such as indole 2-carboxylic acid, leading to the formation of polycyclic compounds (Agnusdei, Bandini, Melloni, & Umani-Ronchi, 2003).
Molecular Structure Analysis
The molecular structure of β-carbolines, including this specific compound, is characterized by a rigid tricyclic skeleton. The substituents at various positions on the rings significantly affect the molecular conformation and, consequently, the chemical reactivity and interactions of the molecule.
Chemical Reactions and Properties
β-Carbolines undergo various chemical reactions, including acylation and electrophilic substitutions. The reactivity can be influenced by the presence of substituents like isopropyl and methoxy groups (Arutjunyan et al., 2013).
properties
IUPAC Name |
2-methoxy-1-[1-(1-propan-2-ylpyrazol-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13(2)24-11-14(10-21-24)20-19-16(8-9-23(20)18(25)12-26-3)15-6-4-5-7-17(15)22-19/h4-7,10-11,13,20,22H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALPDVJYMSUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C3=C(CCN2C(=O)COC)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-isopropyl-1H-pyrazol-4-yl)-2-(methoxyacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline |
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